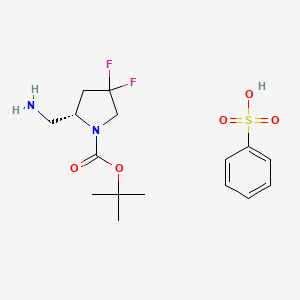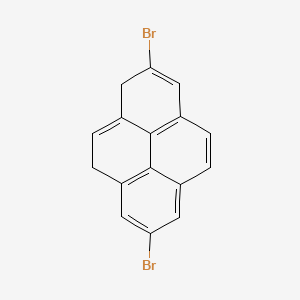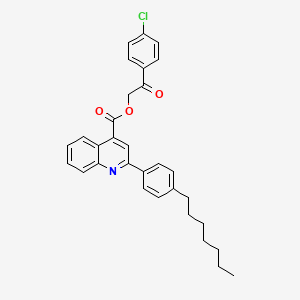
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, two fluorine atoms, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate typically involves multiple steps. One common approach is to start with the synthesis of N-t-BOC-4,4-Difluoro-L-proline, which can be achieved through the reaction of L-proline with di-tert-butyl dicarbonate (BOC2O) and subsequent fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The resulting N-t-BOC-4,4-Difluoro-L-proline can then be converted to the desired aminomethylpyrrolidine derivative through a series of reactions, including amination and sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce difluorinated alcohols or amines .
Applications De Recherche Scientifique
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the BOC protecting group can be removed under acidic conditions, allowing the compound to undergo further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-t-BOC-4,4-Difluoro-L-proline
- N-t-BOC-4,4-Difluoro-L-prolinamide
- N-t-BOC-4,4-Difluoro-L-proline methyl ester
Uniqueness
N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is unique due to the presence of both the BOC protecting group and the benzenesulfonate group, which confer distinct chemical properties and reactivity. The fluorine atoms also enhance its stability and binding interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
1427175-13-0 |
|---|---|
Formule moléculaire |
C16H24F2N2O5S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
benzenesulfonic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9)/t7-;/m0./s1 |
Clé InChI |
ZZGFUBQWBPPVOO-FJXQXJEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)

![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)


![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

